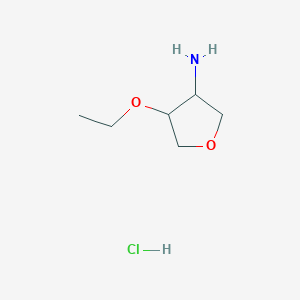
5-Bromo-2,2-diethyl-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2,2-diethyl-2,3-dihydro-1H-inden-1-one: is an organic compound that belongs to the class of brominated indanones. This compound is characterized by the presence of a bromine atom at the 5th position and two ethyl groups at the 2nd position of the indanone ring system. It is a derivative of indanone, which is a bicyclic compound consisting of a benzene ring fused to a cyclopentanone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,2-diethyl-2,3-dihydro-1H-inden-1-one typically involves the bromination of 2,2-diethyl-2,3-dihydro-1H-inden-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the rate of bromination and to prevent over-bromination .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Bromo-2,2-diethyl-2,3-dihydro-1H-inden-1-one can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products Formed:
- Oxidation: Formation of 5-bromo-2,2-diethyl-1H-inden-1-one or 5-bromo-2,2-diethyl-1H-inden-1-carboxylic acid.
- Reduction: Formation of 5-bromo-2,2-diethyl-2,3-dihydro-1H-inden-1-ol or 5-bromo-2,2-diethyl-2,3-dihydro-1H-indane.
- Substitution: Formation of 5-methoxy-2,2-diethyl-2,3-dihydro-1H-inden-1-one or 5-tert-butoxy-2,2-diethyl-2,3-dihydro-1H-inden-1-one.
Scientific Research Applications
Chemistry: 5-Bromo-2,2-diethyl-2,3-dihydro-1H-inden-1-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various indanone derivatives, which are valuable intermediates in the production of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of brominated indanones on cellular processes. It has been investigated for its potential as an inhibitor of certain enzymes and receptors involved in disease pathways .
Medicine: this compound has shown promise in medicinal chemistry as a lead compound for the development of new drugs. Its derivatives have been explored for their anti-inflammatory, analgesic, and anticancer properties .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. It is employed in the production of polymers, resins, and coatings that require specific brominated functionalities .
Mechanism of Action
The mechanism of action of 5-Bromo-2,2-diethyl-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the indanone ring system play a crucial role in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound can interfere with signaling pathways and cellular processes, resulting in therapeutic effects .
Comparison with Similar Compounds
- 5-Bromo-2,3-dihydro-1H-inden-1-one
- 5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one
- 5-Bromo-2,2-diethyl-2,3-dihydro-1H-isoindol-1-one
Uniqueness: 5-Bromo-2,2-diethyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of two ethyl groups at the 2nd position, which imparts distinct steric and electronic properties. This structural feature enhances its reactivity and selectivity in chemical reactions compared to other brominated indanones. Additionally, the compound’s specific substitution pattern makes it a valuable intermediate for the synthesis of complex molecules with potential biological activity .
Properties
Molecular Formula |
C13H15BrO |
|---|---|
Molecular Weight |
267.16 g/mol |
IUPAC Name |
5-bromo-2,2-diethyl-3H-inden-1-one |
InChI |
InChI=1S/C13H15BrO/c1-3-13(4-2)8-9-7-10(14)5-6-11(9)12(13)15/h5-7H,3-4,8H2,1-2H3 |
InChI Key |
NZZDAEVYTQNOGT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=C(C1=O)C=CC(=C2)Br)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


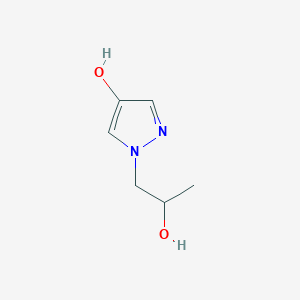
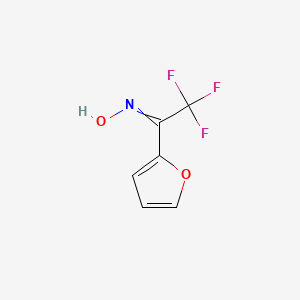

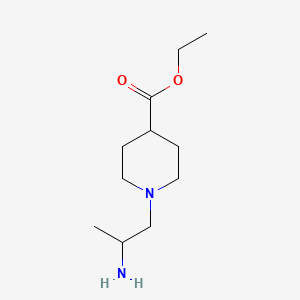


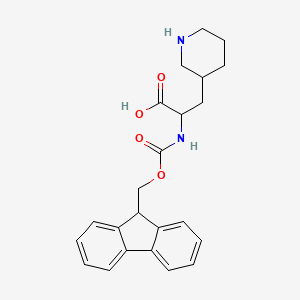
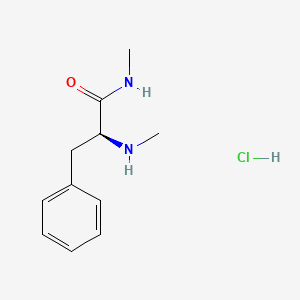
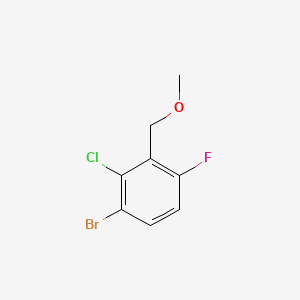
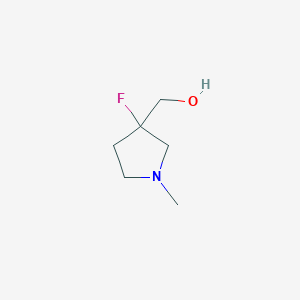
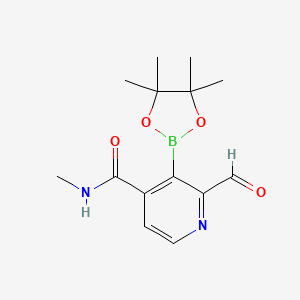
![2-pyrrolidin-2-yl-3H-imidazo[4,5-c]pyridine](/img/structure/B14777218.png)
![2',6'-Dichloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14777226.png)
